molecular formula C4H5N3S B2770953 1H-Pyrazole-4-carbothioamide CAS No. 1017781-31-5

1H-Pyrazole-4-carbothioamide

Cat. No.: B2770953
CAS No.: 1017781-31-5
M. Wt: 127.17
InChI Key: DWCBNBCZIUCDGP-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbothioamide is a compound with the IUPAC name 1-phenyl-1H-pyrazole-4-carbothioamide . It has a molecular weight of 203.27 and is a powder at room temperature . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction of aryl aldehydes, acetophenones, and thiosemicarbazide . This reaction is carried out in water in the presence of tetrabutylammonium hydroxide under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Physical and Chemical Properties Analysis

This compound is a white solid with a melting point of 178-180°C . Its InChI code is 1S/C10H9N3S/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H, (H2,11,14) .

Scientific Research Applications

Anticancer Applications

  • Anticancer Activity : Pyrazole-1-carbothioamide nucleosides have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. One compound showed significant IC50 values close to the reference drug 5-fluorouracil, indicating potential as an anticancer agent (Radwan et al., 2019).

Antibacterial Applications

  • Antibacterial Activity : Novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have been synthesized and shown to possess promising antibacterial activities (Pitucha et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibition : A heterocyclic compound, 3,5-disubstitued pyrazole carbothioamide, was synthesized and found to be an effective corrosion inhibitor for mild steel in an acid medium (Boudjellal et al., 2020).

Antidepressant Activity

  • Antidepressant Activity : Pyrazole-1-carbothioamides have been evaluated for their antidepressant and neurotoxicity screening, showing potential as antidepressant medications (Mathew et al., 2014).

Green Synthesis

  • Green Synthesis : Microwave-assisted green synthesis of pyrazole-1-carbothioamides has been reported, highlighting an efficient and environmentally friendly synthesis method (Farmani et al., 2018).

EGFR Kinase Inhibitors

  • EGFR Kinase Inhibition : Pyrazole-1-carbothioamide derivatives have been studied as EGFR kinase inhibitors, which are associated with various cancers. The study included molecular docking and QSAR modeling (Hajalsiddig et al., 2020).

Molecular Spectroscopy

  • Molecular Spectroscopy : The molecular spectroscopic assembly of pyrazole derivatives has been studied for antimicrobial potential and molecular docking analysis, indicating their importance in antimicrobial research (Sivakumar et al., 2020).

Free-Radical Scavenging Activity

  • Antioxidant Activity : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and free-radical scavenging activities, contributing to antioxidant research (Hamada & Abdo, 2015).

Safety and Hazards

1H-Pyrazole-4-carbothioamide is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place with the container tightly closed .

Future Directions

There is a growing interest in the development of novel pyrazoles due to their promising biological activities . Future research could focus on the design of more promising 1H-Pyrazole-4-carbothioamide derivatives with improved selectivity for COX-2 inhibition .

Properties

IUPAC Name

1H-pyrazole-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCBNBCZIUCDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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